molecular formula C20H18N2O4 B3472160 Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B3472160
M. Wt: 350.4 g/mol
InChI Key: SXLRNQRUWOCBBG-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a quinoline derivative featuring a 3-carboxylate ester and a 4-amino group substituted with a 3-methoxycarbonylphenyl moiety. The 3-methoxycarbonylphenyl substituent introduces steric bulk and electronic effects, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

ethyl 4-(3-methoxycarbonylanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-26-20(24)16-12-21-17-10-5-4-9-15(17)18(16)22-14-8-6-7-13(11-14)19(23)25-2/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLRNQRUWOCBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[(2-Hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate ()
  • Key Differences : The 2-hydroxyphenyl group replaces the 3-methoxycarbonylphenyl substituent.
  • The 7-trifluoromethyl group enhances lipophilicity and electron-withdrawing effects .
  • Activity: Not explicitly reported, but trifluoromethyl groups are known to improve pharmacokinetic profiles in analogs .
Ethyl 4-[4-(N,N-Dibenzylsulfamoyl)phenyl]aminoquinoline-3-carboxylate ()
  • Key Differences : A sulfamoylphenyl group replaces the methoxycarbonylphenyl substituent.
  • However, the dibenzyl groups increase steric hindrance, which may reduce binding efficiency.
  • Activity : Demonstrated PANX-1 channel blocking activity, with structural data (1H-NMR and elemental analysis) supporting its stability .
Ethyl 4-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate ()
  • Key Differences: A 4-chlorobenzylamino group and 6-trifluoromethyl substituent are present.
  • Activity : Molecular weight (408.8 g/mol) and lipophilicity (ClogP ~3.5 estimated) suggest favorable absorption properties .

Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight Notable Functional Groups
Target Compound (Inferred) ~250–270 (est.) 380.36 Methoxycarbonyl, ethyl ester, amino
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate () 270–272 217.22 Ketone, ethyl ester
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate () N/A 408.80 Chloro, trifluoromethyl, ethyl ester
  • Solubility: The methoxycarbonyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like .
  • Stability : Ester groups (e.g., in ) are prone to hydrolysis under basic conditions, necessitating pH-controlled formulations .

Pharmacological Potential

  • PANX-1 Channel Blockade: highlights quinolines with sulfamoyl groups as effective blockers, suggesting the target compound’s methoxycarbonyl group could modulate similar pathways .
  • Antidiabetic Activity: Analogs in (non-quinoline) show IC₅₀ values <10 µM for α-glucosidase inhibition, implying quinolines with polar substituents may exhibit comparable effects .
  • Antimicrobial Activity : Chloro and trifluoromethyl substituents () correlate with enhanced antibacterial activity, which the target compound may lack due to its ester group .

Biological Activity

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}. The compound features a quinoline core structure, which is known for its biological significance.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines. For instance, studies have reported significant cytotoxic effects against HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells, with IC50 values in the low micromolar range, indicating potent activity against these tumor types .
  • Antimicrobial Effects : this compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis .

Biological Activity Data

The following table summarizes key biological activities and their respective effects observed in various studies:

Activity TypeCell Line / OrganismIC50/Effective ConcentrationReference
AnticancerHeLa (cervical carcinoma)0.7 µM
AnticancerU2OS (osteosarcoma)0.69 µM
AntimicrobialStaphylococcus aureus12 µg/mL
AntifungalCandida albicans15 µg/mL

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study examining the effects of this compound on cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

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